molecular formula C14H22BrN B1661973 4-Bromo-N,N-dibutylaniline CAS No. 53358-54-6

4-Bromo-N,N-dibutylaniline

Cat. No. B1661973
CAS RN: 53358-54-6
M. Wt: 284.23 g/mol
InChI Key: UUZAXCYJSHWGLA-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dibutylaniline is a chemical compound with the molecular formula C14H22BrN . It has an average mass of 284.235 Da and a monoisotopic mass of 283.093567 Da .


Physical And Chemical Properties Analysis

4-Bromo-N,N-dibutylaniline has an average mass of 284.235 Da and a monoisotopic mass of 283.093567 Da . No further physical or chemical properties are detailed in the search results.

Scientific Research Applications

Catalytic Reactions and Synthesis

4-Bromo-N,N-dibutylaniline and related compounds are explored in various catalytic and synthetic processes. For instance, Siswanto and Rathman (1997) investigated reactions of aniline with 1-bromobutane in aqueous surfactant systems, leading to N-butylaniline and N,N-dibutylaniline. They observed higher reaction rates, yields, and selectivities in these systems compared to neat components, indicating the potential of these reactions in industrial applications (Siswanto & Rathman, 1997).

Electrochemical Studies

The electrochemical oxidation of bromoanilines, including 4-bromoaniline, has been investigated in various solvents. Kádár et al. (2001) studied the electrochemical oxidation of 4-bromoaniline and its derivatives, providing insights into their electrochemical behavior, which can be crucial for applications in electrochemical synthesis and analysis (Kádár et al., 2001).

Chemoenzymatic Synthesis

Ahmed et al. (2015) developed a chemoenzymatic approach for synthesizing N-protected nonnatural l- and d-biarylalanine derivatives starting from 4-bromophenylpyruvic acid. This process highlights the use of 4-bromoanilines in producing optically pure compounds, useful in pharmaceutical and chemical research (Ahmed et al., 2015).

Kinetic Studies

Bell and Maria (1969) explored the kinetics of bromination of aromatic amines, including 4-bromo-N-dimethylaniline. Their findings contribute to a better understanding of the reaction mechanisms and rates, which are important for optimizing industrial processes involving these compounds (Bell & Maria, 1969).

Enzymatic Interactions

Renner (2004) studied the reactions of 4-halogeno-N,N-dimethylaniline-N-Oxide with hemoglobin, revealing insights into how these compounds interact with biological molecules. Such studies are significant for understanding potential biomedical applications or toxicological aspects of these compounds (Renner, 2004).

Safety And Hazards

The safety data sheet for a related compound, 4-Bromo-N,N-dimethylaniline, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-N,N-dibutylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN/c1-3-5-11-16(12-6-4-2)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZAXCYJSHWGLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60524393
Record name 4-Bromo-N,N-dibutylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N,N-dibutylaniline

CAS RN

53358-54-6
Record name 4-Bromo-N,N-dibutylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-N,N-dibutylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Bromobutane (41.1 g, 300 mmol), 4-bromoaniline (17.2 g, 100 mmol) and KOH (16.8 g, 300 mmol) were heated at reflux under nitrogen gas for about 18 hours. After cooling, the mixture was partitioned between water and hexane and the organic layer washed with water followed by brine. After drying over MgSO4 and filtering, the solvent was evaporated and the mixture distilled under reduced pressure. Distillate fractions collected between 25-100° C. and pressure of 360-210 mTorr contained a mixture of products and starting material. The fractions collected at 100-107° C. and 200 mTorr pressure afforded 12.1 g (43%) of pure product.
Quantity
41.1 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Name
Quantity
16.8 g
Type
reactant
Reaction Step One
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
PA Storozhenko, ZV Belyakova, OA Starikova… - Russian Journal of …, 2008 - Springer
N-Metallation of bromoanilines with ethylmagnesium bromide followed by a reaction with trimethylchlorosilane provided N-mono and N-bis(trimethylsilyl)bromoanilines depending on …
Number of citations: 2 link.springer.com
BL Rupert, WJ Mitchell, AJ Ferguson… - Journal of Materials …, 2009 - pubs.rsc.org
This article follows our previous work on the synthesis and characterization of pi-conjugated dendrimers for use in organic solar cells. Here we discuss five new thiophene-based …
Number of citations: 57 pubs.rsc.org
S Liu, T Sassa, H Ma, AKY Jen… - Linear and Nonlinear …, 2002 - spiedigitallibrary.org
Monte Carlo simulations suggest that the functionalization of bulky side groups on highly efficient nonlinear optical chromophores will improve the poling efficiency of the electro-optic …
Number of citations: 7 www.spiedigitallibrary.org
VY Lu, TD Tilley - Macromolecules, 2000 - ACS Publications
Poly(diaryl)stannanes were prepared by the dehydropolymerization of secondary hydrostannanes Ar 2 SnH 2 with dimethylzirconocene catalyst. At room temperature, H(Ar 2 Sn) n H …
Number of citations: 74 pubs.acs.org
DH Son, HE Bae, MJ Bae, SH Lee… - ACS Applied Polymer …, 2022 - ACS Publications
Dynamic polymer networks containing photothermal materials have been reported to demonstrate highly efficient intrinsic self-healing under irradiation. In particular, organic near-…
Number of citations: 11 pubs.acs.org
BC Tlach, AL Tomlinson, AG Ryno… - The Journal of …, 2013 - ACS Publications
Six different 2,6-diethyl-4,8-diarylbenzo[1,2-d:4,5-d′]bis(oxazoles) and four different 2,4,6,8-tetraarylbenzobisoxazoles were synthesized in two steps: a Lewis acid catalyzed orthoester …
Number of citations: 45 pubs.acs.org
SU Raut, KR Balinge, SA Deshmukh… - Catalysis Science & …, 2022 - pubs.rsc.org
The improvement of novel sustainable catalytic methods for green chemical production is an emergent area in chemical science. Herein, for the first time, a sustainable catalytic process …
Number of citations: 8 pubs.rsc.org
YL Wu, F Bureš, PD Jarowski… - … A European Journal, 2010 - Wiley Online Library
Novel donor‐ and/or acceptor‐substituted cross‐conjugated carbocycles based on quinoids or expanded quinoids, with radiaannulene perimeters, were prepared and investigated to …
DB Knorr Jr, SJ Benight, B Krajina… - The Journal of …, 2012 - ACS Publications
A broad nanoscopic study of a wide-range of dendritic organic nonlinear optical (NLO) self-assembly molecular glasses reveals an intermediate thermal phase regime responsible for …
Number of citations: 15 pubs.acs.org
BK Raliski - 2020 - search.proquest.com
In order to fully characterize complex biological systems such as neural circuits, rapid and accurate mapping of cellular membrane potentials is highly desired. Voltage sensitive dyes …
Number of citations: 3 search.proquest.com

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